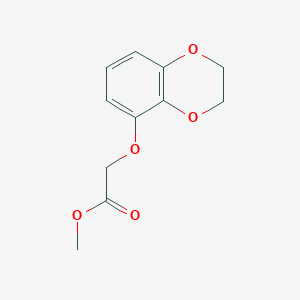![molecular formula C19H15ClN4O2S B11464163 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B11464163.png)
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, an oxazole ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole ring, followed by the introduction of the sulfanyl group. The oxazole ring is then synthesized and attached to the benzimidazole derivative. Finally, the phenylacetamide moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, such as those involving the use of protecting groups, selective functionalization, and purification methods like recrystallization or chromatography, are likely employed.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzimidazole ring, for example, is known to interact with DNA and proteins, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
What sets 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both benzimidazole and oxazole rings, along with the sulfanyl and phenylacetamide moieties, provides a versatile scaffold for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C19H15ClN4O2S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C19H15ClN4O2S/c1-11-9-16(24-26-11)23-18(25)17(12-5-3-2-4-6-12)27-19-21-14-8-7-13(20)10-15(14)22-19/h2-10,17H,1H3,(H,21,22)(H,23,24,25) |
InChI Key |
GYDQPVKCTPVQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([4-Ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]methyl)(ethyl)amine](/img/structure/B11464081.png)
![2-bromo-8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11464084.png)
![N-(4-fluorophenyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11464085.png)
![N-(2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11464095.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11464107.png)
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-2-methyl-5-nitro-1H-imidazole](/img/structure/B11464114.png)
![3-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11464126.png)
![4-(3-methoxyphenyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11464128.png)

![3-(1,3-Benzodioxol-5-yl)-6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11464141.png)
![Methyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464148.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide](/img/structure/B11464152.png)
![Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11464154.png)
